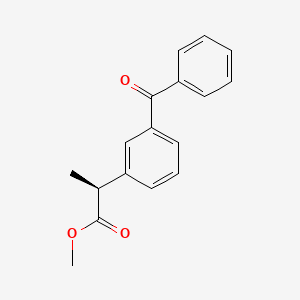

(S)-Methyl-2-(3-benzoylphenyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-(3-benzoylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-12(17(19)20-2)14-9-6-10-15(11-14)16(18)13-7-4-3-5-8-13/h3-12H,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOCOYIPJQMGTN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81601-91-4 | |

| Record name | (S)-Methyl-2-(3-benzoylphenyl)propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081601914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL-2-(3-BENZOYLPHENYL)PROPANOATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S65R4656M1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Chiral Drug Synthesis and Development

The concept of chirality is fundamental in modern pharmacology. For many drugs, only one of two enantiomers (mirror-image isomers) provides the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. This is particularly true for the profen class of NSAIDs. The anti-inflammatory activity of Ketoprofen (B1673614) is attributed almost exclusively to its (S)-enantiomer. Consequently, the efficient synthesis of enantiomerically pure (S)-Ketoprofen is a primary goal in pharmaceutical manufacturing.

(S)-Methyl-2-(3-benzoylphenyl)propanoate is a key precursor in achieving this goal. Its synthesis and resolution are critical steps in producing the pure, therapeutically active form of the final drug. Two primary strategies are employed: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to create the desired (S)-enantiomer directly. One notable method involves the asymmetric hydrogenation of a precursor, α-(3-benzoylphenyl)acrylic acid. Research has demonstrated that using a chiral Ruthenium-BINAP catalyst can achieve this transformation, yielding (S)-Ketoprofen with a high optical purity of 95%. scielo.br Another pathway involves the palladium-catalyzed carbonylation of 3-ethynylbenzophenone to produce methyl α-(3-benzoylphenyl) acrylate, which is then hydrolyzed and asymmetrically hydrogenated. scielo.br

Chiral Resolution: This more common strategy involves separating a racemic mixture (a 50:50 mix of both enantiomers) of methyl 2-(3-benzoylphenyl)propanoate. Enzymatic kinetic resolution is a highly effective and environmentally friendly method. This technique uses enzymes, typically lipases, that selectively react with one enantiomer, allowing for their separation. For example, the lipase (B570770) from Candida rugosa has been used to resolve racemic ketoprofen through esterification, achieving an excellent enantiomeric excess (ee) of 99% for the (S)-enantiomer with an enantioselectivity (E) value of 185. nih.govresearchgate.net The unreacted (R)-enantiomer can then be isolated and racemized (converted back to the racemic mixture) for reuse, making the process highly efficient. nih.gov

Table 1: Selected Research Findings in Enzymatic Resolution for Producing (S)-profen Intermediates

| Enzyme Source | Substrate | Method | Key Findings |

|---|---|---|---|

| Candida rugosa lipase | Racemic Ketoprofen | Enantioselective esterification | Enantioselectivity (E) = 185; Enantiomeric Excess (ee) = 99% researchgate.net |

| Trichosporon laibacchii CBS 5791 (mutant) | Racemic Ketoprofen ester | Enantioselective hydrolysis | Enantiomeric Ratio (E) = 82.5; ee = 94% nih.gov |

| Aspergillus niger lipase (immobilized) | Racemic Ketoprofen methyl ester | Kinetic resolution via hydrolysis | Resolution efficiency > 51%; ee = 99.85% mdpi.com |

Research Trajectories for Nonsteroidal Anti Inflammatory Drug Nsaid Analogues

Advanced Methods for Enantiomeric Purity Determination

The determination of enantiomeric purity is critical in the synthesis and application of chiral compounds. For this compound and its parent acid, (S)-ketoprofen, high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent and effective method.

Advanced chiral HPLC methods utilize various types of CSPs to achieve enantioseparation. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are particularly effective. For instance, a Lux Amylose-2 column has been successfully used in reversed-phase mode to separate the enantiomers of ketoprofen. The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer with an acidic modifier, and the column temperature are critical parameters that are optimized to achieve baseline separation.

A study on the simultaneous determination of impurities in dexketoprofen (B22426) (the S-enantiomer) highlights the use of a Lux Amylose-2 column with a mobile phase of water/acetonitrile/acetic acid (50/50/0.1 v/v/v) at 20°C. This method allows for the separation of the (R)- and (S)-enantiomers, along with other related chemical impurities, in a single run. The enantiomeric excess (ee) can be accurately quantified by integrating the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral lanthanide shift reagents can also be employed to determine enantiomeric purity. These reagents form transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum, allowing for their quantification.

Below is a table summarizing typical parameters for the chiral HPLC separation of ketoprofen enantiomers, which are applicable to its methyl ester.

| Parameter | Value |

| Chiral Stationary Phase | Lux Amylose-2 |

| Mobile Phase | Acetonitrile/Water/Acetic Acid (50:50:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 20 °C |

| Detection Wavelength | 254 nm |

| Typical Retention Time (S)-enantiomer | ~8 min |

| Typical Retention Time (R)-enantiomer | ~9.5 min |

| Resolution (Rs) | > 2.0 |

Mechanisms of Stereochemical Control in Synthesis

Achieving a high degree of stereochemical control in the synthesis of this compound is essential. This is typically accomplished through two main strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: This approach aims to create the desired (S)-enantiomer directly. One method involves the asymmetric hydrogenation of an acrylic acid precursor using a chiral catalyst. For example, the precursor, methyl α-(3-benzoylphenyl)acrylate, can be hydrogenated using a chiral Ruthenium-BINAP catalyst to yield this compound with high enantioselectivity. The chiral ligand on the metal catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

Another asymmetric approach is the Darzens condensation between 3-acetylbenzophenone (B1664593) and a chiral glycidic ester, which can be further processed to yield the target compound. The stereochemistry is controlled by the chiral auxiliary used in the glycidic ester.

Enzymatic Resolution: This is a widely used method for separating enantiomers from a racemic mixture of methyl 2-(3-benzoylphenyl)propanoate. It relies on the stereoselectivity of enzymes, particularly lipases. In this process, a lipase (B570770) is used to selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted. For instance, a lipase from Candida rugosa can selectively hydrolyze the (R)-ester to the corresponding carboxylic acid, leaving the desired this compound in high enantiomeric excess. The unreacted (S)-ester can then be easily separated from the (R)-acid.

The table below illustrates the effectiveness of different lipases in the kinetic resolution of racemic ketoprofen esters.

| Enzyme Source | Enantioselectivity (E) | Enantiomeric Excess (ee) of (S)-ester |

| Candida rugosa Lipase | >100 | >99% |

| Pseudomonas cepacia Lipase | ~50 | ~95% |

| Porcine Pancreatic Lipase | ~20 | ~80% |

Conformational Analysis and Chiral Recognition Studies

The three-dimensional conformation of this compound is a key determinant of its interaction with other chiral molecules. While specific X-ray crystallographic or detailed computational studies on the methyl ester are not widely available, extensive research on the parent compound, (S)-ketoprofen, provides valuable insights into its likely conformational preferences.

NMR spectroscopy, particularly 2D techniques like NOESY, in conjunction with molecular modeling, has been used to study the conformation of ketoprofen in solution and when complexed with chiral selectors like cyclodextrins. mdpi.comresearchgate.net These studies reveal that the benzoylphenyl group can adopt various orientations relative to the chiral center.

Chiral recognition, the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule, is fundamental to its biological activity and its separation by chiral chromatography. In the context of chiral HPLC, the separation of (S)- and (R)-Methyl-2-(3-benzoylphenyl)propanoate on a polysaccharide-based CSP is governed by a combination of interactions, including hydrogen bonding, π-π stacking, and steric repulsion between the analyte and the chiral selector. The specific stereochemistry of the (S)-enantiomer allows for a more favorable or stable transient diastereomeric complex with the CSP compared to the (R)-enantiomer, leading to differences in retention times.

Stereoselective Interactions in Chemical Systems

The stereochemistry of this compound, and more broadly its parent acid, dictates its interactions in various chemical and biological systems. A notable example of this is the stereoselective interaction with amino acids.

A study investigating the interaction of S-ketoprofen with the L- and D-enantiomers of tryptophan in phospholipid membranes demonstrated significant stereoselectivity. nih.gov Using NMR techniques and molecular dynamics simulations, it was found that S-ketoprofen interacts differently with the two enantiomers of tryptophan within the lipid bilayer. This stereoselectivity was observed in the rate of photoinduced radical processes, indicating that the spatial arrangement of the interacting molecules is crucial for their reactivity. nih.gov

In the context of enzymatic reactions, the stereoselectivity is even more pronounced. As discussed in the synthesis section, lipases can differentiate between the (S) and (R) enantiomers of ketoprofen esters with high precision. This is a classic example of a stereoselective interaction where the active site of the enzyme is geometrically and electronically complementary to one enantiomer but not the other.

The table below summarizes the differential interactions of ketoprofen enantiomers in a biological context.

| Interacting System | Observation |

| Cyclooxygenase (COX) Enzyme | The (S)-enantiomer is a potent inhibitor, while the (R)-enantiomer is significantly less active. nih.gov |

| Tryptophan Enantiomers | S-ketoprofen shows stereoselective interaction with L- and D-tryptophan in phospholipid membranes. nih.gov |

| Candida rugosa Lipase | Preferentially hydrolyzes the (R)-ester, enabling the resolution of the (S)-ester. |

| Human Serum Albumin | The glucuronide metabolite of S-ketoprofen binds more avidly than the R-glucuronide. mdpi.com |

Enantioselective Catalysis in the Formation of Chiral 2-Arylpropanoates

The creation of the chiral center at the α-position of 2-arylpropanoates is the most critical step in the synthesis of (S)-ketoprofen and its esters. Enantioselective catalysis, using either metal complexes or small organic molecules, provides a powerful means to achieve this with high stereocontrol.

Asymmetric hydrogenation is a highly efficient method for producing chiral 2-arylpropanoic acids from prochiral olefin precursors. This approach typically involves the hydrogenation of an α-(3-benzoylphenyl)acrylic acid derivative using a transition metal catalyst coordinated to a chiral ligand. The catalyst facilitates the delivery of hydrogen to one face of the double bond, preferentially forming one enantiomer. A notable example is the synthesis of (S)-ketoprofen via the asymmetric hydrogenation of α-(3-benzoylphenyl)acrylic acid. researchgate.net Using a chiral Ruthenium-(S)-BINAP catalyst, the desired (S)-ketoprofen can be obtained in high optical yield. researchgate.net Similarly, nickel-catalyzed asymmetric hydrogenation of α-substituted acrylic acids has emerged as an effective method for preparing a variety of chiral α-aryl substituted propionic acids. nih.gov

| Substrate | Catalyst / Ligand | Conditions | Enantiomeric Excess (ee) | Reference |

| α-(3-benzoylphenyl)acrylic acid | Ru-(S)-BINAP | Hydrogenation | 95% | researchgate.net |

| 2-Phenylacrylic acid | Ni(OAc)₂·4H₂O / (R,R)-BenzP* | 30 bar H₂, 50 °C, TFE | 96% | nih.gov |

Asymmetric α-arylation, a related carbon-carbon bond-forming strategy, has also been developed. This method constructs the chiral center by directly coupling an aryl group to the α-position of a carbonyl compound in an enantioselective manner.

Organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric transformations, offers a metal-free alternative for synthesizing chiral compounds. A landmark approach to the synthesis of (S)-ketoprofen involves the enantioselective α-arylation of propanal. thieme-connect.com This method employs a chiral secondary amine catalyst, which condenses with propanal to form a chiral enamine intermediate. This enamine then reacts with a diaryliodonium salt, which acts as the aryl source, in a process co-catalyzed by a copper salt. The organocatalyst effectively shields one face of the enamine, directing the aryl group to the opposite face and establishing the (S)-stereocenter with high enantioselectivity. thieme-connect.com The resulting aldehyde is then oxidized to afford (S)-ketoprofen. This tandem catalysis approach demonstrates the power of organocatalysis to construct complex chiral molecules from simple precursors. thieme-connect.com

Biocatalytic Transformations for Stereoselective Production

Biocatalysis leverages the inherent selectivity of enzymes to perform stereoselective transformations, often under mild, environmentally benign conditions. For the production of (S)-ketoprofen and its esters, enzyme-based methods are particularly attractive.

Kinetic resolution is a widely used biocatalytic strategy to separate enantiomers from a racemic mixture. This process relies on an enzyme, typically a lipase, that selectively catalyzes a reaction on one enantiomer at a much faster rate than the other. nih.gov For the synthesis of this compound, two main resolution strategies are employed:

Enantioselective Esterification of Racemic Ketoprofen: In this approach, a racemic mixture of ketoprofen is reacted with an alcohol (e.g., decanol) in the presence of a lipase. The enzyme selectively esterifies the (S)-enantiomer, producing (S)-alkyl ketoprofen ester, while leaving the (R)-enantiomer largely unreacted. nih.gov The resulting ester can then be separated from the unreacted acid.

Enantioselective Hydrolysis of a Racemic Ester: Here, a racemic mixture of methyl 2-(3-benzoylphenyl)propanoate is subjected to hydrolysis catalyzed by a microorganism or an isolated lipase. The enzyme selectively hydrolyzes the (S)-ester to the desired (S)-ketoprofen acid, leaving the (R)-ester intact. google.com

Lipases from Candida rugosa and microorganisms like Trichosporon laibacchii have proven effective for these resolutions, achieving high enantiomeric purity. nih.govgoogle.com

| Enzyme Source | Reaction Type | Substrate | Product(s) | Enantiomeric Purity | Reference |

| Candida rugosa lipase | Esterification | Racemic ketoprofen | (S)-decyl ketoprofen ester + (R)-ketoprofen | 99% ee (for hydrolyzed S-acid) | nih.gov |

| Trichosporon laibacchii | Hydrolysis | Racemic ketoprofen ester | (S)-ketoprofen + (R)-ketoprofen ester | 94-98% (for S-acid) | google.com |

While naturally occurring enzymes can exhibit high selectivity, they are not always optimal for industrial processes involving non-natural substrates or specific reaction conditions. Directed evolution provides a powerful tool to tailor enzymes for desired properties. This process mimics natural selection in the laboratory, starting with a parent enzyme and generating large libraries of mutants through methods like error-prone PCR. These libraries are then subjected to high-throughput screening to identify variants with improved characteristics, such as enhanced activity, stability, or, crucially, enantioselectivity.

The identified "hits" can then be used as parents for subsequent rounds of mutation and selection, progressively improving the enzyme's performance. This iterative process allows for the development of highly specialized biocatalysts tailored for a specific transformation, such as the enantioselective synthesis or resolution of ketoprofen esters. While specific examples for ketoprofen ester synthesis are emerging, the methodology has been successfully applied to dramatically enhance or even invert the enantioselectivity of various enzymes for other chiral syntheses, highlighting its immense potential in pharmaceutical production.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis represents a powerful strategy for the production of enantiomerically pure pharmaceuticals, combining the efficiency of chemical synthesis for precursor formation with the high selectivity of biocatalysts for chiral resolution. In the context of this compound and its parent acid, (S)-ketoprofen, this approach primarily involves the kinetic resolution of a racemic mixture using enzymes, particularly lipases. These enzymes exhibit a high degree of enantioselectivity, preferentially catalyzing the transformation of one enantiomer over the other, thus enabling their separation.

The primary chemoenzymatic methodologies for obtaining the (S)-enantiomer of ketoprofen derivatives revolve around two main strategies: the enantioselective enzymatic esterification of racemic ketoprofen and the enantioselective enzymatic hydrolysis of a racemic ketoprofen ester, such as methyl 2-(3-benzoylphenyl)propanoate.

Enzymatic Kinetic Resolution via Esterification

One prominent route involves the enantioselective esterification of racemic ketoprofen. In this process, a lipase is used to selectively convert the (S)-enantiomer of ketoprofen into its corresponding ester in the presence of an alcohol. The unreacted (R)-ketoprofen and the newly formed (S)-ketoprofen ester can then be separated.

Research has systematically evaluated various commercially available lipases for this purpose. Studies have demonstrated that lipase from Candida rugosa exhibits excellent performance. nih.govresearchgate.netscispace.com When racemic ketoprofen is reacted with an alcohol such as n-decanol in a solvent like cyclohexane, the Candida rugosa lipase shows a strong preference for the (S)-enantiomer. nih.gov This results in the formation of (S)-alkyl ketoprofen esters with very high enantiomeric excess (ee). The unreacted (R)-ketoprofen can be recovered and racemized for recycling, making the process more efficient and environmentally friendly. nih.govresearchgate.net

Key findings from the lipase-catalyzed esterification of racemic ketoprofen are summarized below.

| Enzyme | Alcohol | Solvent | Temperature (°C) | Conversion (c) | Enantiomeric Excess (ee) of Ester | Enantioselectivity (E) | Reference |

| Candida rugosa lipase | n-decanol | Cyclohexane | 40 | 47% | 99% | 185 | nih.govresearchgate.netscispace.com |

| Candida antarctica lipase B | Ethanol | Solvent-Free | 45 | ~17% | >50% | ~5 | researchgate.netresearchgate.net |

Table 1: Research Findings on Enantioselective Esterification of Racemic Ketoprofen.

Enzymatic Kinetic Resolution via Hydrolysis

An alternative and equally effective chemoenzymatic strategy is the enantioselective hydrolysis of a racemic ester, such as (R,S)-Methyl-2-(3-benzoylphenyl)propanoate. This process begins with the chemical synthesis of the racemic methyl ester, typically by refluxing racemic ketoprofen in methanol (B129727) with a catalytic amount of acid, such as sulfuric acid. mdpi.com

The resulting racemic ester is then subjected to enzymatic hydrolysis. A lipase selective for the (S)-enantiomer will preferentially hydrolyze this compound to (S)-ketoprofen, leaving the (R)-Methyl-2-(3-benzoylphenyl)propanoate largely unreacted. These two compounds, having different functional groups (a carboxylic acid and an ester), can be easily separated.

Studies utilizing lipase from a mutant Trichosporon laibacchii strain have shown successful hydrolysis of racemic ketoprofen esters, achieving high enantiomeric excess. nih.gov Similarly, research using immobilized lipase from Aspergillus niger for the hydrolysis of racemic ketoprofen methyl ester has demonstrated high efficiency and enantioselectivity. mdpi.com The use of immobilized enzymes is particularly advantageous as it simplifies catalyst recovery and reuse, enhancing the process's industrial viability. The optimal solvent for this resolution was found to be a phosphate (B84403) buffer (pH 7), which yielded an enantiomeric excess of 99.85%. mdpi.com

Key findings from the lipase-catalyzed hydrolysis of racemic ketoprofen methyl ester are detailed in the table below.

| Enzyme | Support/Form | Solvent | Time (h) | Resolution Efficiency | Enantiomeric Excess (ee) of Acid | Reference |

| Aspergillus niger lipase | Immobilized on silica (B1680970) nanoparticles | Phosphate buffer (pH 7) | 24-96 | >51% | 99.85% | mdpi.com |

| Trichosporon laibacchii CBS 5791 lipase | Mutant Strain | Growth/Biotransformation Broth | 72 | 47% | 94% | nih.gov |

Table 2: Research Findings on Enantioselective Hydrolysis of Racemic Ketoprofen Ester.

Following the enzymatic hydrolysis, the desired (S)-ketoprofen can be isolated. If the target compound is the methyl ester itself, a different enzymatic system with a preference for hydrolyzing the (R)-enantiomer would be required, or the resulting (S)-ketoprofen could be re-esterified in a separate chemical step.

Reaction Mechanisms and Pathways Associated with S Methyl 2 3 Benzoylphenyl Propanoate

Mechanistic Elucidation of Esterification and Transesterification Processes

The formation of (S)-Methyl-2-(3-benzoylphenyl)propanoate from its parent carboxylic acid, (S)-2-(3-benzoylphenyl)propanoic acid (dexketoprofen), is an esterification reaction. This can be achieved through various methods, most commonly via acid-catalyzed esterification (Fischer esterification) or by using coupling agents.

In Fischer esterification, the carboxylic acid is heated with methanol (B129727) in the presence of a strong acid catalyst (e.g., sulfuric acid). The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. A subsequent nucleophilic attack by the methanol molecule forms a tetrahedral intermediate. After a proton transfer, a water molecule is eliminated, and deprotonation of the resulting oxonium ion yields the methyl ester.

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction under milder conditions. nih.govnih.gov In this mechanism, DCC activates the carboxyl group of dexketoprofen (B22426) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by methanol, leading to the formation of the methyl ester and dicyclohexylurea as a byproduct. nih.govnih.gov

Transesterification is the process of converting one ester to another, which for this compound would involve reacting it with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com

Acid-Catalyzed Transesterification : The mechanism is similar to Fischer esterification and is often described by the PADPED sequence (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). The carbonyl oxygen of the methyl ester is protonated, followed by the nucleophilic attack of a different alcohol (R'-OH). This leads to a tetrahedral intermediate from which methanol is eventually eliminated. masterorganicchemistry.com

Base-Catalyzed Transesterification : This process involves the nucleophilic attack of an alkoxide ion (R'O⁻) on the ester's carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate, which then collapses, eliminating a methoxide (B1231860) ion (CH₃O⁻) and forming the new ester. This reaction is typically an equilibrium process, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing the methanol as it is formed. masterorganicchemistry.com

| Reaction Type | Catalyst | Key Mechanistic Steps |

| Esterification | Strong Acid (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by methanol. 3. Elimination of water. |

| Esterification | Coupling Agent (e.g., DCC) | 1. Activation of carboxyl group to form O-acylisourea. 2. Nucleophilic attack by methanol. |

| Transesterification | Acid | Protonation -> Addition -> Deprotonation -> Protonation -> Elimination -> Deprotonation (PADPED). masterorganicchemistry.com |

| Transesterification | Base (Alkoxide) | Nucleophilic addition of alkoxide -> Formation of tetrahedral intermediate -> Elimination of methoxide. masterorganicchemistry.com |

Understanding Biocatalytic Reaction Mechanisms for Chiral Synthesis

Biocatalysis offers a highly selective method for producing enantiomerically pure compounds like this compound. The primary strategy employed is the kinetic resolution of a racemic mixture of the parent acid or its ester, utilizing the high enantioselectivity of enzymes, particularly lipases and esterases. nih.govresearchgate.net

The most common approach is the lipase-catalyzed enantioselective esterification of racemic ketoprofen (B1673614). In this mechanism, the enzyme selectively catalyzes the esterification of one enantiomer over the other. For instance, studies have shown that lipases such as Candida rugosa lipase (B570770) exhibit a strong preference for the (S)-enantiomer of ketoprofen when reacting with an alcohol. nih.gov The reaction proceeds via the formation of a covalent acyl-enzyme intermediate. The serine residue in the enzyme's active site attacks the carbonyl carbon of the (S)-ketoprofen, forming a tetrahedral intermediate that then releases water to form the acyl-enzyme complex. This complex is subsequently attacked by the alcohol (e.g., methanol) to release the (S)-ester and regenerate the free enzyme. The (R)-enantiomer reacts at a much slower rate, allowing for the separation of the unreacted (R)-acid from the newly formed (S)-ester. nih.gov

An alternative biocatalytic route is the enantioselective hydrolysis of a racemic ester, such as racemic methyl-2-(3-benzoylphenyl)propanoate. Here, an enzyme selectively hydrolyzes one ester enantiomer back to the carboxylic acid. The microorganism Trichosporon laibacchii has been shown to rapidly and selectively hydrolyze short-chain racemic ketoprofen esters. google.comgoogle.com When using the ethyl ester, this microorganism preferentially hydrolyzes the (S)-ester to produce (S)-ketoprofen acid, leaving the unreacted (R)-ester. google.com Interestingly, it was noted that by switching the substrate to the methyl ester, the selectivity of the biocatalysis could be altered to preferentially accumulate the (R)-acid, which would allow for the isolation of the desired this compound. google.com

| Biocatalytic Method | Enzyme/Microorganism | Substrate | Selective Reaction | Product Isolated |

| Enantioselective Esterification | Candida rugosa lipase | Racemic Ketoprofen + Alcohol | Esterification of (S)-enantiomer | (S)-Ester and unreacted (R)-Acid nih.gov |

| Enantioselective Hydrolysis | Trichosporon laibacchii | Racemic Ketoprofen Ethyl Ester | Hydrolysis of (S)-enantiomer | (S)-Acid and unreacted (R)-Ester google.com |

| Enantioselective Hydrolysis | Trichosporon laibacchii | Racemic Ketoprofen Methyl Ester | Hydrolysis of (R)-enantiomer | (R)-Acid and unreacted (S)-Ester google.com |

Degradation Pathways of this compound in Chemical Environments

The chemical stability of this compound is primarily challenged by hydrolysis of the ester linkage, particularly under acidic or basic conditions. This process is the reverse of esterification and results in the formation of (S)-2-(3-benzoylphenyl)propanoic acid and methanol.

Acid-Catalyzed Hydrolysis : In the presence of acid and water, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfers, methanol is eliminated as a leaving group, and subsequent deprotonation yields the carboxylic acid. Studies on related ketoprofen esters show they are relatively stable in acidic environments but can undergo degradation over extended periods. nih.govresearchgate.net

Base-Catalyzed Hydrolysis (Saponification) : This reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to expel the methoxide ion (CH₃O⁻). The methoxide, being a strong base, deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction to form a carboxylate salt and methanol. This final step drives the reaction to completion. Hydrolysis under basic conditions is generally faster and more complete than under acidic conditions. researchgate.net

Forced degradation studies on the parent drug, ketoprofen, have identified other potential degradation products under harsh hydrolytic conditions, such as 3-acetylbenzophenone (B1664593), suggesting that cleavage of the propanoate side chain can also occur. researchgate.net Furthermore, radiolysis studies indicate that in aqueous solutions, degradation can be initiated by hydroxyl radicals attacking the aromatic rings, though this process does not lead to decarboxylation as seen in photochemical pathways.

Photochemical Reactivity of Benzoylphenyl Esters

The benzophenone (B1666685) moiety in this compound acts as a potent chromophore, making the molecule highly susceptible to photochemical reactions upon absorption of UV radiation. The photochemistry of ketoprofen and its derivatives is well-documented and is the basis for the photosensitivity associated with the drug. nih.govresearchmap.jpresearchgate.net

The primary photochemical process begins with the absorption of a UV photon, promoting the benzophenone chromophore from its ground state (S₀) to an excited singlet state (S₁). This is followed by a very rapid and efficient intersystem crossing (ISC) to the triplet state (T₁). The triplet state is a biradical and is the key reactive intermediate in subsequent reactions.

For the parent acid, ketoprofen, the dominant photochemical reaction is decarboxylation. nih.govresearchgate.net The excited triplet state leads to the cleavage of the C-C bond between the chiral center and the carboxyl group, releasing CO₂ and forming a benzylic radical. This radical can then abstract a hydrogen atom from the solvent or another molecule to yield 3-ethylbenzophenone, which is the major photoproduct observed. nih.govnih.gov

While the ester group in this compound prevents direct decarboxylation, analogous cleavage of the propanoate side chain is expected. The excited benzophenone triplet can initiate cleavage of the C-C bond alpha to the carbonyl group (a Norrish Type I reaction). This would generate a benzylic radical and a ·CH(CH₃)COOCH₃ radical. The benzylic radical can then abstract a hydrogen atom to form 3-ethylbenzophenone.

Additionally, the excited triplet state can abstract a hydrogen atom from a suitable donor, including from the solvent or even intramolecularly, leading to the formation of a ketyl radical. A complex array of minor photoproducts can be formed from these radical intermediates, including hydroxylated and dimeric species. nih.gov

| Photoproduct of Ketoprofen Irradiation | Proposed Formation Mechanism | Reference |

| 3-Ethylbenzophenone (Major) | Photodecarboxylation via triplet state, forming a benzylic radical which abstracts hydrogen. | nih.govnih.gov |

| 3-(1-Hydroxyethyl)benzophenone | From benzylic radical intermediate. | nih.gov |

| 3-Acetylbenzophenone | From benzylic radical intermediate. | nih.gov |

| 2,3-bis-(3-benzoylphenyl)butane | Dimerization of benzylic radicals. | nih.gov |

The photochemical reactivity of the benzoylphenyl ester core is significant, leading to a variety of degradation products through radical-mediated pathways initiated by the excited triplet state of the benzophenone chromophore. nih.govrsc.org

Computational Chemistry and Molecular Modeling of S Methyl 2 3 Benzoylphenyl Propanoate Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometries, reaction energies, and spectroscopic parameters. For molecules like (S)-Methyl-2-(3-benzoylphenyl)propanoate, DFT studies, often performed on the parent compound ketoprofen (B1673614), provide critical data on its reactivity and electronic characteristics. mdpi.comresearchgate.net

DFT calculations, for instance using the B3LYP functional combined with a triple-zeta basis set like Def2-TZVP, can determine the optimized molecular geometry and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are fundamental descriptors of chemical reactivity and stability. nih.gov A smaller energy gap generally implies higher reactivity. For ketoprofen, the HOMO-LUMO gap has been calculated, providing a baseline to understand the electronic stability of its ester derivatives. nih.gov

Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated to quantify the molecule's reactivity. nih.gov These parameters help predict how the molecule will interact with biological targets or other chemical species. For example, studies on ketoprofen have used these descriptors to understand its interaction with cyclooxygenase (COX) enzymes and its potential as a corrosion inhibitor, insights that are extendable to its methyl ester. nih.govresearchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps generated through DFT reveal the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack, which is crucial for predicting intermolecular interactions. nih.gov

| Parameter | Description | Typical Application for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Predicts susceptibility to oxidation and interaction with electrophilic sites in biological receptors. nih.govrsc.org |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Indicates susceptibility to reduction and interaction with nucleophilic sites. nih.govrsc.org |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A smaller gap suggests higher reactivity. This is used to compare the stability of different conformers or derivatives. nih.gov |

| Electronegativity (χ) | A measure of the ability of a molecule to attract electrons. | Helps in understanding the charge transfer in interactions with other molecules. nih.gov |

| Chemical Hardness (η) | Resistance of a molecule to change its electron configuration. | A higher value indicates greater stability. nih.gov |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Predicts the propensity to act as an electrophile in reactions. nih.gov |

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape, which is the collection of three-dimensional shapes the molecule can adopt through the rotation of its single bonds. mdpi.com The specific conformation of a drug molecule is often critical for its ability to bind to a biological target.

MD simulations on ketoprofen and its derivatives have been used to analyze their behavior in different environments, such as in aqueous solution or when bound to a protein. mdpi.comdocumentsdelivered.com These simulations, often running for nanoseconds, track the trajectory of each atom, providing a detailed picture of the molecule's dynamic behavior. mdpi.com By analyzing these trajectories, researchers can identify the most stable or frequently occurring conformations. Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Radius of Gyration (Rg) to measure its compactness. documentsdelivered.com

Solvation effects are also a critical aspect investigated through MD simulations. The interaction of this compound with solvent molecules, particularly water, governs its solubility and partitioning behavior, which are key pharmacokinetic properties. conicet.gov.ar MD simulations can explicitly model solvent molecules, allowing for the calculation of solvation free energy and providing insights into how the solvent structure is organized around the solute molecule. conicet.gov.arresearchgate.net This understanding is vital for predicting how the molecule will behave in the aqueous environment of the body.

Quantitative Structure-Property Relationships (QSPR) for Predicting Molecular Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. wiserpub.com These models are built by developing mathematical equations that relate calculated molecular descriptors (numerical representations of a molecule's structure) to experimentally measured properties.

For NSAIDs like ketoprofen and its derivatives, QSPR models have been developed to predict a variety of important attributes. researchgate.net Molecular descriptors used in these models can range from simple counts of atoms and bonds to more complex topological indices that describe molecular branching and shape, or quantum-chemical descriptors derived from methods like DFT. wiserpub.com

Properties that can be predicted using QSPR for this compound include:

Physicochemical Properties : Boiling point, melting point, molar refraction, and polarizability. researchgate.net

Pharmacokinetic Properties : Skin permeability, which is crucial for transdermal drug delivery systems. nih.gov

Biological Activity : While more common in Quantitative Structure-Activity Relationship (QSAR) studies, QSPR principles can be applied to properties that influence activity.

A typical QSPR study involves selecting a set of molecules with known properties, calculating a large number of molecular descriptors for each, and then using statistical methods like multiple linear regression to find the best correlation between the descriptors and the property of interest. nih.gov These models, once validated, can be used to rapidly estimate the properties of new or uncharacterized molecules like this compound without the need for laboratory experiments. josanalysis.com

In Silico Prediction of Chemical Fate and Transformation Products

In silico methods are computational approaches used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of a chemical compound. These predictions are vital in the early stages of drug development to identify potential liabilities. For this compound, these tools can forecast its behavior in the body and its potential environmental degradation pathways. mdpi.comcsu.edu.au

Software platforms like SwissADME and ProTox-II are used to predict the pharmacokinetic and toxicity profiles of molecules from their structure. mdpi.comcsu.edu.au For the ester prodrugs of ketoprofen, including the methyl ester, in silico analyses have been performed to evaluate properties like oral absorption, bioavailability, and potential hepatotoxicity. mdpi.com These tools often rely on large databases of existing experimental data and employ a combination of rule-based and statistical models. pensoft.netashdin.com

Predicting the chemical fate and transformation products is another critical application. Ketoprofen is known to undergo photodegradation, and computational tools can help identify the likely products of such reactions. nih.govmdpi.comresearchgate.net Studies on ketoprofen have identified transformation products resulting from processes like decarboxylation and oxidation. nih.govresearchgate.net By understanding the metabolic pathways, it's possible to predict whether metabolites of this compound might be active or toxic. Knowledge-based systems can predict the sites on the molecule most susceptible to metabolism by key enzyme families, such as cytochrome P450s, by identifying common metabolic reactions like hydrolysis of the ester group or hydroxylation of the aromatic rings. pensoft.netnews-medical.netnih.gov

| Predicted Property | Method/Tool | Relevance for this compound |

| Oral Absorption & Bioavailability | SwissADME | Predicts how well the compound is absorbed after oral administration, a key factor for drug efficacy. mdpi.comcsu.edu.au |

| Toxicity (e.g., LD50, Hepatotoxicity) | ProTox-II | Estimates potential toxicity, helping to flag safety concerns early in development. mdpi.comcsu.edu.au |

| Metabolic Pathways | Knowledge-based systems (e.g., Meteor Nexus) | Predicts likely metabolites, such as hydrolysis of the ester to form ketoprofen, and subsequent transformations. pensoft.net |

| Degradation Products | ECOSAR, literature-based pathway analysis | Predicts the products formed under environmental conditions (e.g., UV light), assessing environmental impact. nih.gov |

| Skin Permeability | ADMET predictors | Evaluates the potential for use in topical or transdermal formulations. ashdin.com |

Charge Derivation and Parameterization for Force Field Development

Force fields are the cornerstone of classical molecular mechanics and molecular dynamics simulations. They consist of a set of functions and associated parameters that describe the potential energy of a system of particles. For a simulation to be accurate, the force field must be properly parameterized for the specific molecule being studied. Since this compound is not a standard biomolecule, a specific parameter set may need to be developed for it to be used in high-quality simulations.

The parameterization process involves two main components: bonded parameters (bond lengths, angles, dihedrals) and non-bonded parameters (van der Waals interactions and atomic partial charges).

Charge Derivation : The distribution of electrons in a molecule is uneven, leading to partial positive and negative charges on its atoms. These atomic charges are critical for describing electrostatic interactions. A common and reliable method for deriving these charges is to first perform a quantum mechanical calculation (often using DFT) to obtain the molecule's electrostatic potential (ESP). Then, atomic charges are fitted to reproduce this ESP. The CHelpG algorithm is one such method that has been used for ketoprofen. nih.gov

Parameterization of Bonded and van der Waals Terms : The remaining parameters are typically derived by fitting the force field's energy calculations to high-level quantum mechanical data or experimental data. For instance, dihedral angle parameters, which govern the molecule's conformational flexibility, are adjusted to reproduce the rotational energy profiles calculated by QM methods. mdpi.com Van der Waals parameters are often optimized to reproduce experimental condensed-phase properties like the density or heat of vaporization of the liquid. The goal is to create a force field that is compatible with existing, widely used force fields like CHARMM or OPLS-AA. mdpi.com This ensures that the new molecule can be accurately simulated in complex environments, such as in combination with proteins or lipids.

Advanced Analytical and Spectroscopic Characterization of S Methyl 2 3 Benzoylphenyl Propanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (S)-Methyl-2-(3-benzoylphenyl)propanoate, providing detailed information about the chemical environment of each proton and carbon atom. This technique is also crucial for assessing isomeric purity by detecting the presence of the (R)-enantiomer.

In the ¹H NMR spectrum of a related dexketoprofen (B22426) derivative, the methyl group of the propanoate moiety typically appears as a doublet, a result of coupling with the adjacent methine proton. nih.gov The methine proton itself presents as a quartet. The aromatic protons of the two phenyl rings resonate in the downfield region of the spectrum, exhibiting complex splitting patterns due to their various electronic environments and spin-spin couplings. nih.gov The methyl ester group introduces a characteristic singlet in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, with distinct signals for the carbonyl carbons of the ester and ketone groups, the chiral methine carbon, the methyl carbons, and the carbons of the aromatic rings. nih.gov The precise chemical shifts are sensitive to the molecular structure and can be used to confirm the connectivity of the atoms. While direct NMR analysis for enantiomeric excess determination is challenging without a chiral auxiliary, high-resolution NMR is fundamental for confirming the diastereomeric purity when a chiral derivatizing agent is used.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Dexketoprofen Amide Derivative (structurally similar to this compound) nih.gov

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (propanoate) | 1.33 (d) | 19.25 |

| CH (chiral center) | 3.87 (q) | 44.18 |

| Aromatic Protons | 7.45 - 7.73 (m) | 128.46 - 143.48 |

| Amide Carbonyl | - | 172.73 |

| Ketone Carbonyl | - | 196.24 |

Note: The chemical shifts for the methyl ester of dexketoprofen would differ slightly, particularly for the ester carbonyl and the methyl ester group.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers valuable insights into the functional groups and conformational properties of this compound.

The IR spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The ester carbonyl (C=O) and the ketone carbonyl (C=O) will exhibit distinct frequencies, which can be influenced by the solvent environment. ejournal.by Specifically, the C=O stretching vibration of the central ketone and the terminal methyl-carboxylic moieties are key vibrational modes. nih.gov The spectrum will also display characteristic bands for C-H stretching of the aromatic and aliphatic groups, as well as C-O stretching of the ester.

Table 2: Key IR Absorption Bands for Ketoprofen (B1673614) and Related Esters

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Carbonyl (Ketone) C=O Stretch | ~1650 - 1680 | Stretching vibration of the benzoyl ketone. |

| Carbonyl (Ester) C=O Stretch | ~1730 - 1750 | Stretching vibration of the methyl ester. |

| Aromatic C-H Stretch | ~3000 - 3100 | Stretching vibrations of the C-H bonds on the phenyl rings. |

| Aliphatic C-H Stretch | ~2850 - 3000 | Stretching vibrations of the C-H bonds of the methyl and methine groups. |

| C-O Stretch (Ester) | ~1100 - 1300 | Stretching vibration of the C-O single bond in the ester group. |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, and for elucidating its structure through fragmentation analysis. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺•), which then undergoes fragmentation. basicmedicalkey.com

The mass spectrum of the racemic ketoprofen methyl ester shows a molecular ion peak corresponding to its molecular weight. nih.gov The fragmentation pattern is characterized by the cleavage of bonds adjacent to the carbonyl groups and within the propanoate chain. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and McLafferty rearrangements if a gamma-hydrogen is available. libretexts.org For ketoprofen, a significant fragmentation involves the cleavage of the bond between the chiral carbon and the carbonyl group, leading to characteristic fragment ions. basicmedicalkey.com A detailed analysis of these fragmentation pathways allows for the unambiguous identification of the compound.

Table 3: Prominent Fragment Ions in the EI Mass Spectrum of Ketoprofen Methyl Ester nih.gov

| m/z | Proposed Fragment Ion Structure/Loss |

| 268 | [M]⁺• (Molecular Ion) |

| 209 | [M - COOCH₃]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination and Separation

Chiral chromatography is the gold standard for determining the enantiomeric excess (e.e.) of this compound and for the preparative separation of its enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for this purpose.

In chiral HPLC, the separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those derived from amylose (B160209) and cellulose (B213188), have proven effective for the enantioseparation of ketoprofen and its derivatives. mdpi.com A reversed-phase HPLC method has been developed for the simultaneous determination of the enantiomeric purity and organic impurities of dexketoprofen. mdpi.com The choice of mobile phase and temperature can significantly influence the resolution and even the elution order of the enantiomers. mdpi.com

For chiral GC analysis, derivatization of the enantiomers is often necessary to improve volatility and chromatographic performance. The diastereomeric derivatives can then be separated on a standard achiral column. Alternatively, a chiral GC column can be used for the direct separation of the enantiomers.

Table 4: Example of Chiral HPLC Conditions for the Separation of Ketoprofen Enantiomers mdpi.com

| Parameter | Condition |

| Column | Lux Amylose-2 |

| Mobile Phase | Water/Acetonitrile (B52724)/Acetic Acid (50/50/0.1, v/v/v) |

| Flow Rate | 1 mL/min |

| Temperature | 20 °C |

| Detection | UV |

X-ray Crystallography for Absolute Stereochemistry Determination (if applicable to solid forms or derivatives)

X-ray crystallography provides the most definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. While a crystal structure for this compound itself may not be readily available in the literature, crystallographic data from closely related structures, such as derivatives of (S)-ketoprofen, can provide conclusive evidence for the (S)-configuration.

For instance, the crystal structure of an (S)-ketoprofen/β-cyclodextrin inclusion complex has been determined, confirming the absolute configuration of the (S)-ketoprofen moiety. nih.gov Similarly, the crystal structure of a ketoprofen-tromethamine multicomponent crystal has been reported. mdpi.com Such studies reveal detailed information about bond lengths, bond angles, and the three-dimensional arrangement of the atoms, which solidifies the structural assignment made by other spectroscopic methods. The crystal packing and intermolecular interactions, such as hydrogen bonding, can also be elucidated. mdpi.com

Applications in Medicinal Chemistry Research and Prodrug Design

Utilization of (S)-Methyl-2-(3-benzoylphenyl)propanoate as a Precursor for Advanced Prodrug Systems

This compound serves as a valuable starting point for the development of advanced prodrug systems aimed at enhancing the therapeutic profile of Ketoprofen (B1673614). The primary motivation behind this strategy is to overcome the limitations of the parent drug, such as gastrointestinal side effects and poor solubility.

Structure-Activity Relationship (SAR) Studies of Substituted Prodrugs

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound and its analogues influence their biological activity. Research has shown that the nature of the ester group can significantly impact the prodrug's physicochemical properties and, consequently, its efficacy. For example, a study on various ester prodrugs of Ketoprofen revealed that all tested compounds exhibited marked anti-inflammatory activity, with a mutual prodrug formed with salicylic (B10762653) acid showing potentiated activity. These studies help in identifying the optimal ester modifications to enhance therapeutic effects while minimizing undesirable side effects. Molecular modeling studies have further elucidated these relationships, showing, for instance, that an azido (B1232118) substituent can insert deeply into the secondary pocket of the COX-2 active site, leading to enhanced inhibitory potency and selectivity.

Computational Prediction of Prodrug Behavior (e.g., ADME parameters)

In the early stages of drug development, computational tools play a pivotal role in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. For prodrugs derived from this compound, in silico models are employed to forecast their pharmacokinetic profiles. Web-based platforms like SwissADME are utilized to calculate various physicochemical and pharmacokinetic parameters. These predictions help in identifying candidates with favorable oral bioavailability and metabolic stability, thereby reducing the need for extensive and costly experimental studies. For example, in silico analysis of methyl, ethyl, and propyl ester prodrugs of ketoprofen identified the methyl derivative as an ideal candidate for oral absorption with a significantly higher predicted LD50 value compared to the parent drug.

Below is an interactive data table summarizing the computationally predicted ADME properties for this compound compared to its parent compound, Ketoprofen.

| Property | This compound | Ketoprofen |

| Molecular Weight ( g/mol ) | 268.31 | 254.28 |

| LogP | 3.85 | 3.12 |

| Water Solubility | Poor | Poor |

| GI Absorption | High | High |

| BBB Permeant | Yes | Yes |

This data is computationally generated and serves as a predictive guide for experimental studies.

In Vitro and Ex Vivo Assessment of Prodrug Release and Permeability

Following computational screening, promising prodrug candidates undergo rigorous in vitro and ex vivo testing to validate the predicted properties. These studies are essential to understand the release of the active drug from the prodrug form and its ability to permeate biological membranes. In vitro dissolution studies are conducted in simulated gastric and intestinal fluids to assess the stability of the prodrug and the rate of drug release. Ex vivo permeation studies, often using animal intestinal tissues, provide valuable insights into the absorption characteristics of the prodrugs. Research has demonstrated that ester prodrugs of ketoprofen, including the methyl ester, exhibit enhanced intestinal absorption compared to the parent drug. For instance, the methyl ester prodrug showed a significant 1.57-fold increase in relative absorption.

Rational Design of this compound Analogues for Specific Molecular Targets

The scaffold of this compound provides a versatile platform for the rational design of analogues aimed at specific molecular targets beyond the general anti-inflammatory activity. By modifying the core structure, researchers can develop compounds with enhanced selectivity for specific enzymes or receptors, or even introduce novel biological activities. For example, new series of ketoprofen analogues have been synthesized to act as potent and selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their reduced gastrointestinal side effects compared to non-selective NSAIDs. Furthermore, ketoprofen has been conjugated to peptides like RGD and NGR to target cancer cells, demonstrating the adaptability of its structure for targeted therapies.

Chemoinformatic Approaches to Compound Library Design Based on the this compound Scaffold

Chemoinformatics has revolutionized the early phases of drug discovery by enabling the design and virtual screening of large compound libraries. The this compound scaffold serves as an excellent starting point for these in silico approaches. By using the core structure of this compound, computational chemists can generate vast libraries of virtual analogues by adding a variety of chemical substituents. These libraries can then be screened against a panel of biological targets using molecular docking and other computational techniques to identify promising lead compounds. This approach accelerates the discovery of novel drug candidates with desired biological activities and favorable pharmacokinetic profiles. For instance, a computational pipeline has been developed to generate and screen thousands of synthesizable analogues of known drugs, including Ketoprofen, in a short period. This method involves diversifying the parent molecule, performing retrosynthetic analysis to identify starting materials, and then using forward synthesis in silico to generate a library of potential drug candidates.

Future Research Directions and Innovative Methodologies

Development of Sustainable and Green Synthetic Routes for Chiral Esters

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. chemistryjournals.net Traditional organic synthesis often relies on hazardous reagents and volatile organic solvents, leading to significant waste generation. chemistryjournals.net Research is now focused on creating sustainable synthetic routes for chiral esters that are not only environmentally benign but also economically viable.

Key strategies in this area include:

Use of Alternative Solvents: Replacing traditional organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a primary focus. chemistryjournals.net Water is particularly advantageous due to its non-toxicity and abundance.

Biocatalysis: Employing enzymes as catalysts offers high selectivity under mild reaction conditions, reducing energy consumption and waste. chemistryjournals.netnih.gov Plant-based biocatalysts, for instance, are renewable and fit perfectly within the principles of green chemistry. nih.gov

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. chemistryjournals.net

Renewable Feedstocks: Utilizing starting materials derived from renewable resources instead of finite petrochemicals. chemistryjournals.net

An electrochemical method for synthesizing β-keto spirolactones, for example, highlights a sustainable approach using green solvents like acetone (B3395972) and water with electrons as the oxidant, avoiding stoichiometric chemical oxidants. rsc.org Such methodologies could be adapted for the synthesis of chiral esters, significantly lowering the environmental impact compared to conventional methods.

| Green Chemistry Principle | Application in Chiral Ester Synthesis | Potential Benefits |

|---|---|---|

| Waste Prevention | Developing one-pot synthesis or flow chemistry processes. | Reduced generation of byproducts and solvent waste. |

| Safer Solvents | Using water, supercritical CO2, or ionic liquids as reaction media. | Minimized toxicity and environmental pollution. chemistryjournals.net |

| Energy Efficiency | Employing biocatalysts or microwave-assisted synthesis. | Lower energy consumption and faster reaction times. chemistryjournals.net |

| Renewable Feedstocks | Sourcing starting materials from biomass or other renewable sources. | Reduced reliance on fossil fuels and enhanced sustainability. chemistryjournals.net |

Integration of Artificial Intelligence and Machine Learning for Reaction Optimization and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by transforming traditional, labor-intensive workflows into data-driven, intelligence-guided processes. rsc.org These technologies can analyze vast datasets to predict reaction outcomes, optimize conditions, and even discover novel synthetic pathways with greater speed and precision. rsc.orgijsetpub.com

For a compound like (S)-Methyl-2-(3-benzoylphenyl)propanoate, AI and ML can be applied to:

Reaction Condition Optimization: ML algorithms, particularly when combined with high-throughput experimentation (HTE), can efficiently search for the optimal reaction parameters (e.g., temperature, solvent, catalyst) to maximize yield and enantioselectivity. beilstein-journals.orgomicsonline.org

Predictive Modeling: AI models can predict the outcomes of complex organic reactions, including identifying potential side products and assessing the feasibility of a proposed synthetic route. rsc.orgijsetpub.com

Catalyst Design: By analyzing large datasets of catalyst structures and performance, AI can guide the design of new catalysts with enhanced activity and selectivity for chiral transformations. rsc.org

Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes for target molecules, potentially uncovering more sustainable or cost-effective pathways than those designed by human chemists. ijsetpub.comiscientific.org

The integration of AI is shifting the focus of chemists from routine optimization to more creative problem-solving, accelerating the discovery of new molecules and manufacturing processes. iscientific.org

Exploration of Novel Biocatalytic Systems and Enzyme Engineering for Enhanced Selectivity

Biocatalysis offers a powerful and sustainable alternative to traditional chemical catalysis for producing enantiopure compounds. nih.govresearchgate.net Enzymes operate under mild conditions with high stereo-, regio-, and chemoselectivity, making them ideal for the synthesis of chiral esters. nih.govmdpi.com

Future research in this area focuses on two main aspects:

Discovery of Novel Biocatalysts: Sourcing new enzymes from nature's vast biodiversity to catalyze specific reactions. Whole-cell systems, such as those using Baker's yeast or plant tissues like Daucus carota (carrot), provide a renewable and cost-effective source of biocatalysts with inherent cofactor recycling systems. nih.gov

Enzyme Engineering: While natural enzymes are often highly selective for their native substrates, they may lack the required activity or stability for industrial applications with non-native substrates. nih.govtudelft.nl Protein engineering techniques, including rational design and directed evolution, are used to tailor enzymes for specific synthetic needs, improving their stability, activity, and enantioselectivity. nih.govtudelft.nlbohrium.com

For the synthesis of this compound, engineered lipases or esterases could be developed to perform highly enantioselective esterification or resolution of a racemic mixture of the parent acid, ketoprofen (B1673614). nih.gov

| Enzyme Engineering Strategy | Description | Application to Chiral Ester Synthesis |

|---|---|---|

| Rational Design | Utilizes knowledge of the enzyme's structure and mechanism to make specific, targeted mutations. | Modifying the active site of a lipase (B570770) to improve binding affinity and selectivity for the (S)-enantiomer of a substrate. |

| Directed Evolution | Involves creating a large library of enzyme variants through random mutagenesis and screening for desired properties. bohrium.com | Evolving an esterase to exhibit higher activity and stability in organic solvents used for the synthesis. bohrium.com |

| Semi-Rational Design | Combines elements of both rational design and directed evolution, often targeting specific "hotspot" regions for mutagenesis. bohrium.com | Creating focused libraries of enzyme variants with mutations around the substrate-binding pocket to enhance enantioselectivity. |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a framework defined by regulatory bodies like the U.S. Food and Drug Administration (FDA) to design, analyze, and control manufacturing processes through real-time measurements of critical process parameters. mt.comstepscience.com The goal of PAT is to build quality into the product by understanding and controlling the manufacturing process, rather than relying solely on final product testing. stepscience.comnih.gov

For asymmetric syntheses, which are critical for producing chiral compounds, PAT provides significant advantages for monitoring and control. nih.govresearchgate.net Advanced spectroscopic techniques are the core of PAT, allowing for in-situ (in the reaction vessel) and real-time monitoring of key reaction attributes. youtube.com

Key techniques and their applications include:

Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR can track the concentration of reactants, products, and intermediates throughout a reaction by monitoring their characteristic vibrational frequencies. youtube.comresearchgate.net This allows for precise determination of reaction kinetics and endpoints.

Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for monitoring reactions in aqueous media and for studying crystalline forms (polymorphs).

Vibrational Circular Dichroism (VCD): VCD is a powerful tool for chiral analysis, enabling the real-time determination of enantiomeric excess (e.e.) during an asymmetric reaction. researchgate.net

By integrating these tools, researchers can gain a deep understanding of the reaction mechanism, identify potential issues in real-time, and develop more robust and reproducible synthetic processes for compounds like this compound. nih.govnih.gov

Computational Design of Next-Generation this compound Derivatives with Tailored Chemical Reactivity

Computational chemistry and molecular modeling are indispensable tools for designing new molecules with specific, tailored properties. researchgate.net Structure-based drug design, for example, uses the three-dimensional structure of a biological target (like an enzyme) to design molecules that can bind to it with high affinity and selectivity.

In the context of this compound, computational methods can be used to:

Design Novel Derivatives: Synthesize and design new derivatives of the parent compound, 2-(3-benzoylphenyl)propanoic acid, with potentially enhanced biological activity or different pharmacological profiles. nih.govscilit.comnih.gov For instance, derivatives such as hydroxamic acids and ketoximes have been synthesized from ketoprofen to create dual-mechanism drugs. scilit.comnih.govresearchgate.net

Predict Chemical Reactivity: Use quantum mechanics calculations to predict the reactivity of different sites on the molecule, guiding synthetic chemists in planning more efficient reactions.

Molecular Docking: Perform flexible ligand docking studies to simulate how designed derivatives interact with biological targets like cyclooxygenase (COX) enzymes or matrix metalloproteinases (MMPs). scilit.comresearchgate.net This provides insight into the structural requirements for biological activity and helps prioritize which compounds to synthesize. scilit.com

By combining computational design with experimental synthesis and biological evaluation, researchers can accelerate the discovery of new therapeutic agents based on the 2-(3-benzoylphenyl)propanoate scaffold. scilit.comresearchgate.net

Q & A

Q. What are the established methods for synthesizing (S)-Methyl-2-(3-benzoylphenyl)propanoate?

The compound can be synthesized via thiourea intermediate formation followed by esterification. A reported method involves slow evaporation from dichloromethane (CH₂Cl₂) to yield crystals suitable for X-ray analysis, achieving a 79% yield . Key steps include:

- Reacting β-alanine thiourea derivatives with benzoyl chloride.

- Optimizing solvent choice (e.g., CH₂Cl₂) to promote slow crystallization.

- Validating purity via melting point analysis and spectroscopic techniques (¹H NMR, IR).

Q. How is the molecular conformation of this compound characterized?

X-ray crystallography reveals a cis-trans conformation with distinct planar regions:

- The benzoyl group (C1–C6) and methyl propanoate fragment (O2/O3/C10–C12) form dihedral angles of 82.28° .

- The thiourea moiety (S1/O1/N1/N2/C6–C9) shows planarity (max. deviation: 0.037 Å).

- Intramolecular hydrogen bonds (N2–H2A···O1) stabilize a pseudo-six-membered ring .

Q. What analytical techniques are critical for verifying stereochemical purity?

- Chiral HPLC : Separates enantiomers using cellulose-based columns.

- Optical Rotation : Confirms enantiomeric excess (e.g., [α]D²⁵ = specific value).

- X-ray Diffraction : Resolves absolute configuration, as demonstrated in related thiourea derivatives .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

Hydrogen bonding (N1–H1A···O2, C1–H1B···O2) creates chains parallel to the a-axis . Computational modeling (DFT) can predict lattice energies and validate experimental packing motifs. Contradictions in dihedral angles (e.g., 82.28° vs. 20.12° in analogous compounds) may arise from substituent electronic effects .

Q. What strategies resolve contradictions in structural data between similar derivatives?

- Comparative Crystallography : Analyze isostructural compounds (e.g., methyl-2-(3-benzoylthioureido)acetate) to identify substituent-dependent trends .

- Dynamic NMR : Probe rotational barriers in solution to assess conformational flexibility.

- Theoretical Calculations (MD/DFT) : Simulate steric and electronic contributions to bond angles .

Q. How can synthetic byproducts or impurities be identified and quantified?

- LC-MS/MS : Detects low-abundance impurities (e.g., ethyl 2-(3-benzoylphenyl)propanoate) using reverse-phase columns .

- EP Standards : Cross-reference with certified impurities (e.g., MM0002.13, MM0002.04) listed in pharmacopeial databases .

Q. What methodologies optimize enantioselective synthesis of this compound?

- Ugi Multicomponent Reactions : Employ chiral amines or isocyanides to control stereochemistry, as shown in diastereomer synthesis (d.e. = 56%) .

- Asymmetric Catalysis : Use palladium or organocatalysts to enhance enantiomeric ratios (e.r. > 95:5) .

Methodological Recommendations

- For conformational analysis, combine X-ray data with molecular dynamics simulations to assess flexibility .

- Address synthetic reproducibility by standardizing solvent evaporation rates and humidity control .

- Validate computational models (e.g., QSPR) against experimental ADMET profiles for derivative optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.